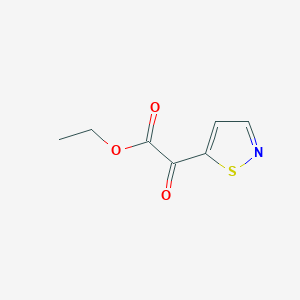

异噻唑-5-基-氧代-乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

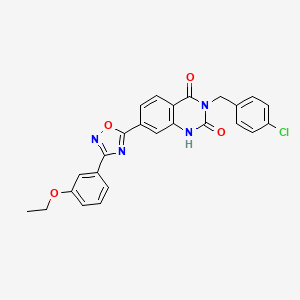

Isothiazol-5-yl-oxo-acetic acid ethyl ester, also known as ITAEE, is a chemical compound that has been studied extensively for its potential use in a variety of scientific applications. It is a compound with the molecular formula C7H7NO3S .

Synthesis Analysis

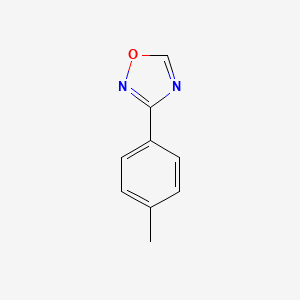

The synthesis of Isothiazol-5-yl-oxo-acetic acid ethyl ester and related compounds is a topic of interest in the field of medicinal chemistry. Thiazole, a key component of this compound, is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Molecular Structure Analysis

The molecular structure of Isothiazol-5-yl-oxo-acetic acid ethyl ester is characterized by a thiazole ring, which consists of sulfur and nitrogen. This ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole moiety, a key component of Isothiazol-5-yl-oxo-acetic acid ethyl ester, is known to undergo various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

The physical and chemical properties of Isothiazol-5-yl-oxo-acetic acid ethyl ester include its molecular formula (C7H7NO3S), and its potential for various chemical reactions due to the presence of the thiazole ring .科学研究应用

化学合成和反应

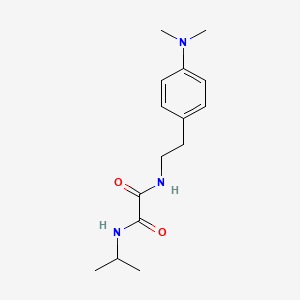

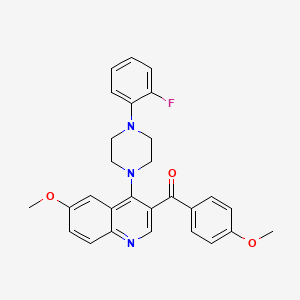

异噻唑-5-基-氧代-乙酸乙酯已被用于各种化学合成过程中。它已被确认为1H-吲哚-3-醇和氯乙酸乙酯反应中的产物,表明其在复杂化学结构形成中的作用(Bonanomi & Palazzo, 1977)。此外,它还参与了抗菌1,2,4-三唑衍生物的合成,展示了其在创造生物活性化合物中的应用(Demirbas et al., 2004)。

抗病毒活性

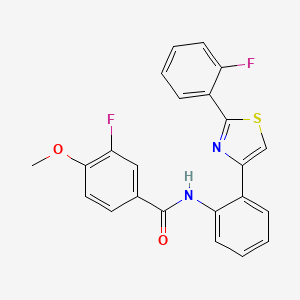

研究表明,异噻唑-5-基-氧代-乙酸乙酯衍生物表现出中等抗病毒活性。这一发现在药物化学领域具有重要意义,暗示了潜在的治疗应用(Kaminskyy et al., 2014)。

结构和光谱分析

该化合物已被用于结构和光谱研究。例如,它参与了新型三唑和香豆素衍生的杂环化合物的合成,这些化合物使用各种光谱技术进行了表征(Nurhan G mr k o lu等,2019)。

制药研究

在制药研究中,该化合物的衍生物,如(苯异噻唑啉-3-酮-2-基)乙酸酰胺的氨甲基衍生物,已显示出对特定病原体的活性,突显了其在药物开发中的潜力(Sławik,1991)。

杂环化合物的合成

异噻唑-5-基-氧代-乙酸乙酯在杂环化合物的合成中起着关键作用,例如香豆素[6,7-d]噁唑的合成,已经评估了其抗菌和抗真菌活性(Čačić等,2006)。

发光性能

关于取代的[(5-甲基-2-吡啶-2'-基-1,3-噻唑-4-基)氧基]乙酸及其甲酯,与异噻唑-5-基-氧代-乙酸乙酯相关,已经探索了它们的发光性能,可能在金属传感和激光染料中有用(Grummt et al., 2007)。

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, often involving the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives, however, have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

ethyl 2-oxo-2-(1,2-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)6(9)5-3-4-8-12-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACLWNNCIJXKCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=NS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)

![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)